molecular formula C16H23N3O B7641281 3,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-phenylbutan-2-amine

3,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-phenylbutan-2-amine

Numéro de catalogue B7641281
Poids moléculaire: 273.37 g/mol
Clé InChI: HNVBORFATBEOBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-phenylbutan-2-amine, also known as DMOM, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. DMOM is a derivative of amphetamine and belongs to the class of phenethylamines.

Mécanisme D'action

3,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-phenylbutan-2-amine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. This compound binds to the transporter proteins that are responsible for removing these neurotransmitters from the synaptic cleft, preventing their reuptake and increasing their levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases alertness, concentration, and mood. This compound has been found to have potential neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

3,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-phenylbutan-2-amine has several advantages for lab experiments. It is a potent CNS stimulant that can be used to study the effects of neurotransmitter release and reuptake in the brain. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has several limitations. It has a short half-life, meaning that its effects are relatively short-lived. This compound is also a controlled substance, making it difficult to obtain for research purposes.

Orientations Futures

There are several future directions for research on 3,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-phenylbutan-2-amine. One area of interest is its potential therapeutic applications for the treatment of ADHD and narcolepsy. Further research is needed to determine the optimal dosage and administration of this compound for these conditions. Another area of interest is the potential neuroprotective effects of this compound. Research is needed to determine the mechanisms underlying these effects and to explore their potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to explore the potential risks and side effects of this compound, particularly with regard to its long-term use.

Méthodes De Synthèse

3,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-phenylbutan-2-amine can be synthesized by reacting 2-bromo-3,3-dimethyl-1-phenylbutane with sodium azide in the presence of copper (I) iodide. The resulting compound is then treated with methyl iodide to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and safety precautions.

Applications De Recherche Scientifique

3,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-phenylbutan-2-amine has been studied extensively for its potential applications in the field of pharmacology. It has been found to exhibit potent central nervous system (CNS) stimulant effects, similar to other phenethylamines such as amphetamine and methamphetamine. This compound has also been shown to have potential therapeutic applications for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Propriétés

IUPAC Name

3,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-phenylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-12-18-19-15(20-12)11-17-14(16(2,3)4)10-13-8-6-5-7-9-13/h5-9,14,17H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVBORFATBEOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(CC2=CC=CC=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.